molecular formula C13H17N5O4S2 B6778993 N-ethyl-1-(3-methyltriazol-4-yl)sulfonyl-2,3-dihydroindole-6-sulfonamide

N-ethyl-1-(3-methyltriazol-4-yl)sulfonyl-2,3-dihydroindole-6-sulfonamide

Cat. No.: B6778993
M. Wt: 371.4 g/mol
InChI Key: ATMSSBUQRUIYEL-UHFFFAOYSA-N
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Description

N-ethyl-1-(3-methyltriazol-4-yl)sulfonyl-2,3-dihydroindole-6-sulfonamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant in medicinal chemistry due to their diverse biological activities

Properties

IUPAC Name

N-ethyl-1-(3-methyltriazol-4-yl)sulfonyl-2,3-dihydroindole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O4S2/c1-3-15-23(19,20)11-5-4-10-6-7-18(12(10)8-11)24(21,22)13-9-14-16-17(13)2/h4-5,8-9,15H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATMSSBUQRUIYEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC2=C(CCN2S(=O)(=O)C3=CN=NN3C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-(3-methyltriazol-4-yl)sulfonyl-2,3-dihydroindole-6-sulfonamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-(3-methyltriazol-4-yl)sulfonyl-2,3-dihydroindole-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents onto the indole ring or the triazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce alkyl or aryl groups onto the indole or triazole rings.

Scientific Research Applications

N-ethyl-1-(3-methyltriazol-4-yl)sulfonyl-2,3-dihydroindole-6-sulfonamide has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: The compound’s unique chemical properties may make it useful in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which N-ethyl-1-(3-methyltriazol-4-yl)sulfonyl-2,3-dihydroindole-6-sulfonamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds to the active site and modulates the protein’s activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions between the compound and its targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives with sulfonyl and triazole groups, such as:

  • N-ethyl-1-(3-methyltriazol-4-yl)sulfonylindole
  • N-ethyl-1-(3-methyltriazol-4-yl)sulfonyl-2,3-dihydroindole

Uniqueness

What sets N-ethyl-1-(3-methyltriazol-4-yl)sulfonyl-2,3-dihydroindole-6-sulfonamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

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